molecular formula C42H30O9 B015508 alpha-Viniferin CAS No. 62218-13-7

alpha-Viniferin

Cat. No. B015508
CAS RN: 62218-13-7
M. Wt: 678.7 g/mol
InChI Key: KUTVNHOAKHJJFL-ZSIJVUTGSA-N
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Description

alpha-Viniferin is a resveratrol derivative, a type of stilbenoid synthesized by plants as a defense mechanism in response to stressors such as microbial attack, toxins, infections, or UV radiation. It belongs to a group of compounds that includes various forms of viniferin, each possessing significant biological activities and potential clinical applications in future drug development (Fuloria et al., 2022).

Synthesis Analysis

The synthesis of alpha-Viniferin, like its counterparts, involves intricate biochemical processes initiated by the plant's immune response to external threats. The chemical synthesis and large-scale production methods are still subjects of ongoing research, aimed at establishing environmentally sustainable methods for its extraction and synthesis. This endeavor supports the development of new phyto-pharmaceuticals utilizing alpha-Viniferin's properties (Fuloria et al., 2022).

Scientific Research Applications

Specifically, alpha-Viniferin has shown the ability to inhibit the growth of human colon cancer cells by arresting the cell cycle in the S-phase, which is significant in cancer research (González‐Sarrías et al., 2011). It is also being explored as a novel therapeutic option for treating Alzheimer's disease by increasing ADAM10 gene expression (Schuck et al., 2015).

In addition, alpha-Viniferin exhibits potent inhibition of the cyclooxygenase activity of prostaglandin H2 synthase, a mechanism relevant in inflammatory diseases (Lee et al., 1998). Its protein kinase C inhibitory activity suggests usefulness in treating hyperproliferative or inflammatory skin diseases (Kulanthaivel et al., 1995).

The compound also demonstrates significant anti-inflammatory potential in animal models by down-regulating STAT-1-inducible inflammatory genes and inhibiting ERK-mediated STAT-1 activation in IFN-gamma-stimulated macrophages (Chung et al., 2010). Furthermore, alpha-Viniferin is a potent inhibitor of several human cytochrome P450 isoforms, highlighting its potential in pharmacokinetics and drug interactions (Sim et al., 2014).

Additionally, it has shown cestocidal activity against poultry tapeworms, suggesting its potential in parasitology (Roy & Giri, 2015). Its effects on adjuvant-induced arthritis in rats also point to its therapeutic potential in inflammatory diseases (Lee et al., 2004).

Safety And Hazards

Alpha-Viniferin is considered safe for use. Its non-comedogenic nature makes it suitable for all skin types, including those prone to acne . As with any new skincare product, it’s always a good idea to consult with a healthcare provider before use during pregnancy or breastfeeding .

properties

IUPAC Name

(2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H/t37-,38-,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTVNHOAKHJJFL-ZSIJVUTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H]3C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211274
Record name alpha-Viniferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Viniferin

CAS RN

62218-13-7
Record name α-Viniferin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62218-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Viniferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062218137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Viniferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-VINIFERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53XER6FHLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
334
Citations
J Sim, HW Jang, M Song, JH Kim, SH Lee… - Food and chemical …, 2014 - Elsevier
α-Viniferin isolated from Caragana chamlagu is a trimer of resveratrol, and has several biological activities, which include anti-inflammatory, anti-oxidant, anti-arthritis, and anti-tumor …
H Seo, M Kim, S Kim, H Al Mahmud, MI Islam… - Pulmonary …, 2017 - Elsevier
This study explores the antitubercular activity of α-viniferin, a bioactive phytochemical compound obtained from Carex humilis. α-Viniferin was active against both drug-susceptible and -…
KY Lee, SY Kang, JH Kim, SH Sung… - Proceedings of the …, 2000 - koreascience.kr
Exposure to ultraviolet (UV) irradiation and oxidative stress like reactive oxygen species (ROS) induce a cellua injury involving an apoptotic cell death in living organisms. Thefefore, the …
Number of citations: 2 koreascience.kr
TYK Lulan, S Fatmawati, M Santoso, T Ersam - Heliyon, 2020 - cell.com
… A detailed assessment of the NMR data indicated that 1 is an alpha-viniferin, a compound group … Based on these data, the structure of alpha-viniferin was assigned for compound 1 as …
Number of citations: 14 www.cell.com
Y Fan, L Zhao, X Huang, Q Jia, W Wang, M Gao… - … of Pharmaceutical and …, 2020 - Elsevier
… Alpha-viniferin is a trimer of resveratrol and has various pharmacological activities including anti-Alzheimer’s disease, anti-tuberculosis, anti-tumor, anti-inflammatory and anti-diabetic. …
EY Chung, KR Min, YS Kim - Proceedings of the PSK Conference, 2001 - koreascience.kr
… Alpha-viniferin is an oligomeric stilbene purified from the root … in this study, Alphaviniferin jnhibited the TNF production with … was identified by RTPCR, Alpha-viniferin inhibited the CO)(-2 …
Number of citations: 0 koreascience.kr
EY Chung, KR Min, YS Kim - 대한약학회 학술대회, 2003 - dbpia.co.kr
… Alpha-viniferin was isolated from Carex humilis (… alpha-viniferin on cyclooxygenase (COX)-2, iNOS, oxygen radicals and proinflammatory cytokines have been analyzed. Alpha-viniferin …
Number of citations: 3 www.dbpia.co.kr
EY Chung, KR Min, YS Kim - Proceedings of the PSK Conference, 2002 - koreascience.kr
… Alpha-viniferin showed differential jnhibitory effects on … Alphaviniferin showed an 1C50 value of 9,8 mM on tumor … findings expand the importance of alpha-viniferin as a beneficial agent …
Number of citations: 2 koreascience.kr
EY Chung, E Roh, JA Kwak, HS Lee, SH Lee… - Journal of …, 2010 - Elsevier
… (+)-Alpha-viniferin, an anti-inflammatory compound from Caragana chamlagu root. Chem … Alpha-viniferin: a prostaglandin H2 synthase inhibitor from root of Carex humilis. Planta Med…
MG Dilshara, KT Lee, HJ Kim, HJ Lee, YH Choi… - Cellular …, 2014 - Elsevier
α-Viniferin is an oligostilbene of trimeric resveratrol and has anticancer activity; however, the molecular mechanism underlying the anti-inflammatory effects of α-viniferin has not been …

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